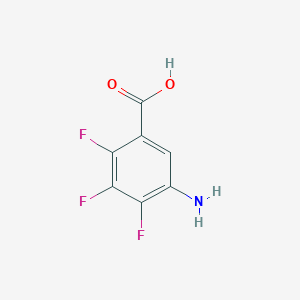

5-Amino-2,3,4-trifluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

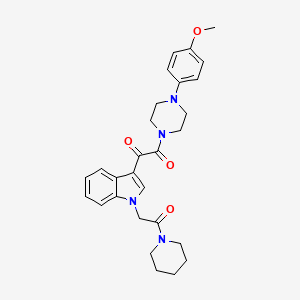

5-Amino-2,3,4-trifluorobenzoic acid: is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group.

Mechanism of Action

Target of Action

It is known that trifluorobenzoic acid derivatives are important intermediates for the synthesis of quinolone-3-carboxylic acid derivatives , which are known for their antibacterial properties .

Mode of Action

The fluorine electron withdrawing groups contribute to the ideal acidity of the carboxylic acid . This property could potentially influence the interaction of 5-Amino-2,3,4-trifluorobenzoic acid with its targets.

Biochemical Pathways

It is known that trifluorobenzoic acid derivatives are used in the synthesis of quinolone-3-carboxylic acid derivatives , which are known to interfere with bacterial DNA replication .

Result of Action

As a derivative of trifluorobenzoic acid, it may share some of the properties of other trifluorobenzoic acid derivatives, which are known to have antibacterial properties .

Biochemical Analysis

Biochemical Properties

5-Amino-2,3,4-trifluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in the synthesis of fluorinated drugs, enhancing their efficacy and stability. The interactions between this compound and biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which contribute to its high binding affinity and specificity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, leading to alterations in cell function. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic intermediates, leading to changes in energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to the active sites of enzymes, blocking their activity and preventing substrate binding. This inhibition can result in the downregulation of specific metabolic pathways, leading to changes in cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, it can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. It can undergo deamination and decarboxylation reactions, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are crucial for the compound’s bioactivity and its impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which determine its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3,4-trifluorobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of 2,3,4-trifluorobenzoic acid, followed by reduction to introduce the amino group. The general steps are as follows:

Nitration: 2,3,4-trifluorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming 2,3,4-trifluoro-5-nitrobenzoic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3,4-trifluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products:

Substitution Products: Various substituted derivatives depending on the reagents used.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-Amino-2,3,4-trifluorobenzoic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties .

Biology and Medicine: In pharmaceutical research, this compound is explored for its potential as a precursor to bioactive molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, where the presence of fluorine atoms can impart desirable properties such as increased chemical resistance and reduced surface energy .

Comparison with Similar Compounds

3,4,5-Trifluorobenzoic acid: An isomer with fluorine atoms at different positions on the benzene ring.

2,4,5-Trifluorobenzoic acid: Another isomer with a different substitution pattern.

Uniqueness: 5-Amino-2,3,4-trifluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name |

5-amino-2,3,4-trifluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBTXBZKLHORRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1N)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/new.no-structure.jpg)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2641159.png)

![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2641166.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)